Product packaging for 2-Phenyl-2,3-dihydro-1H-imidazole(Cat. No.:CAS No. 151223-79-9)

2-Phenyl-2,3-dihydro-1H-imidazole

Cat. No.: B14264413
CAS No.: 151223-79-9
M. Wt: 146.19 g/mol
InChI Key: JZPLYRGSTJZROC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyl-2,3-dihydro-1H-imidazole is a dihydroimidazole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The imidazole nucleus is a crucial pharmacophore found in many natural and synthetic bioactive molecules . Related structural analogs, such as 2-phenyl-dihydro-1H-imidazo[1,2-b]pyrazoles, have been identified as potent inhibitors of fMLP-induced neutrophil chemotaxis, suggesting potential for this chemical scaffold in anti-inflammatory research . Similarly, the broader class of benzimidazoles, to which this compound is structurally related, is well-known for diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties . The core imidazole structure is also present in essential biomolecules like the amino acid histidine . This compound serves as a valuable synthetic intermediate for researchers exploring the development of new tri- or tetra-substituted imidazoles, which are often synthesized via methods like the Radziszewski reaction . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2 B14264413 2-Phenyl-2,3-dihydro-1H-imidazole CAS No. 151223-79-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

151223-79-9

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

2-phenyl-2,3-dihydro-1H-imidazole

InChI

InChI=1S/C9H10N2/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-7,9-11H

InChI Key

JZPLYRGSTJZROC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2NC=CN2

Origin of Product

United States

Advanced Spectroscopic Characterization of 2 Phenyl 2,3 Dihydro 1h Imidazole and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural elucidation of 2-Phenyl-2,3-dihydro-1H-imidazole and its derivatives in solution. By analyzing the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a comprehensive understanding of the molecule's connectivity and stereochemistry can be achieved.

Proton NMR spectroscopy provides crucial information about the number, environment, and connectivity of hydrogen atoms within a molecule. In the case of this compound, the ¹H NMR spectrum reveals characteristic signals for the phenyl and imidazoline (B1206853) ring protons.

The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region of the spectrum, generally between δ 7.2 and 7.4 ppm. rsc.org The protons of the imidazoline ring, specifically the methylene (B1212753) (CH₂) groups, are observed as a multiplet further upfield. For instance, in some derivatives, these methylene protons appear as an AB coupling system, indicating their non-equivalence. rsc.org A broad singlet corresponding to the N-H proton of the imidazoline ring is also a key feature, although its chemical shift can be variable and influenced by solvent and concentration.

The specific chemical shifts and coupling patterns can be influenced by substituents on either the phenyl or imidazoline rings. For example, the presence of electron-donating or electron-withdrawing groups on the phenyl ring can shift the signals of the aromatic protons upfield or downfield, respectively.

Table 1: Representative ¹H NMR Data for this compound and Analogues

Compound Solvent Aromatic Protons (δ, ppm) Imidazoline CH₂ Protons (δ, ppm) Other Signals (δ, ppm) Reference
2,2-Bis(hydroxymethyl)-5-phenyl-2,3-dihydro-1H-benzo[d]imidazoleCDCl₃6.16-6.65 (m, 4H), 7.27-7.37 (m, 5H)3.61-3.70 (AB coupling, 4H)3.30 (br s, 3H, 2OH, NH), 4.34 (s, 2H, CH₂) rsc.org
2,2-Bis(chloromethyl)-5,6-dichloro-2,3-dihydro-1H-benzo[d]imidazoleCDCl₃6.09-6.11 (m, 1H), 6.58-6.59 (m, 1H), 7.23-7.38 (m, 5H)3.80-3.84 (AB coupling, 4H)4.47 (s, 1H, NH), 4.52 (s, 2H, CH₂) rsc.org
2,2-Bis(chloromethyl)-5-methyl-2,3-dihydro-1H-benzo[d]imidazoleCDCl₃6.44 (s, 1H), 6.50 (s, 2H)3.80 (s, 4H)2.22 (s, 3H, CH₃), 4.30 (s, 2H, 2NH) rsc.org
2,2-Bis(chloromethyl)-5-phenyl-2,3-dihydro-1H-benzo[d]imidazoleCDCl₃6.56 (d, 1H), 6.74 (s, 1H), 6.90 (d, 1H), 7.17-7.47 (m, 5H)3.76 (s, 4H)4.39 (s, 2H, 2NH) rsc.org

Note: (s) singlet, (d) doublet, (t) triplet, (m) multiplet, (br s) broad singlet.

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The ¹³C NMR spectrum of this compound and its analogues displays distinct signals for each unique carbon atom.

The carbon atom at position 2 of the imidazoline ring, to which the phenyl group is attached, is a quaternary carbon and gives a characteristic signal in the downfield region. The carbons of the phenyl ring typically resonate in the aromatic region (approximately 120-140 ppm). The methylene carbons of the imidazoline ring appear in the upfield region of the spectrum.

In some cases, fast tautomerization in solution can lead to poor resolution or missing signals for the imidazole (B134444) ring carbons in conventional ¹³C NMR spectra. mdpi.com In such instances, solid-state ¹³C CP-MAS NMR can be a powerful alternative for unambiguous spectroscopic characterization. mdpi.com

Table 2: Representative ¹³C NMR Data for this compound and Analogues

Compound Solvent Aromatic Carbons (δ, ppm) Imidazoline Carbons (δ, ppm) Other Signals (δ, ppm) Reference
2,2-Bis(hydroxymethyl)-5-phenyl-2,3-dihydro-1H-benzo[d]imidazoleCDCl₃106.0, 110.6, 118.7, 121.6, 127.2, 127.8, 129.2, 138.1, 139.3, 143.047.9, 86.563.3 rsc.org
2,2-Bis(chloromethyl)-5,6-dichloro-2,3-dihydro-1H-benzo[d]imidazoleCDCl₃105.5, 108.2, 118.7, 120.3, 126.6, 127.3, 128.7, 136.6, 138.3, 140.746.7, 84.748.1 rsc.org
2,2-Bis(chloromethyl)-5-methyl-2,3-dihydro-1H-benzo[d]imidazoleCDCl₃110.2, 111.2, 121.2, 131.1, 135.946.9, 82.221.6 rsc.org
2,2-Bis(chloromethyl)-5-phenyl-2,3-dihydro-1H-benzo[d]imidazoleCDCl₃106.3, 107.4, 117.6, 124.4, 124.5, 126.6, 132.1, 135.3, 136.4, 139.344.4, 80.0- rsc.org

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms, which is often not possible from 1D spectra alone.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons in the molecule. sdsu.eduscience.gov For instance, COSY can confirm the coupling between the different protons of the phenyl ring and between the geminal and vicinal protons of the imidazoline ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with the signals of directly attached carbons (¹H-¹³C one-bond correlations). sdsu.eduscience.gov This is crucial for assigning the carbon signals based on the already assigned proton signals.

The combined application of these 2D NMR techniques allows for the complete and unambiguous assignment of all proton and carbon signals in the spectra of this compound and its analogues. researchgate.net

Vibrational Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the various functional groups present in the molecule.

N-H Stretching : A key feature is the N-H stretching vibration of the imidazoline ring, which typically appears in the region of 3200-3500 cm⁻¹. scirp.org The exact position and shape of this band can be influenced by hydrogen bonding.

C-H Stretching : Aromatic C-H stretching vibrations from the phenyl group are observed in the 3000-3100 cm⁻¹ region. scirp.org Aliphatic C-H stretching vibrations from the methylene groups of the imidazoline ring appear at lower wavenumbers, typically below 3000 cm⁻¹.

C=N Stretching : The C=N stretching vibration of the imidazoline ring is a strong band usually found in the region of 1600-1650 cm⁻¹.

C=C Stretching : The C=C stretching vibrations of the phenyl ring give rise to several bands in the 1400-1600 cm⁻¹ range. researchgate.net

C-N Stretching : The C-N stretching vibrations are also present in the fingerprint region of the spectrum.

C-H Bending : In-plane and out-of-plane C-H bending vibrations of the phenyl and imidazoline rings are observed at lower frequencies. scirp.org

Table 3: Key FT-IR Vibrational Frequencies for this compound

Vibrational Mode Experimental Frequency (cm⁻¹) Reference
N-H Stretching3404 (weak) scirp.org
C-H Stretching (Aromatic)3065 (weak) scirp.org
C=C Stretching (Aromatic)1616 researchgate.net
N-H In-plane Bending1230 scirp.org
C-H In-plane Bending1122 scirp.org
C-H Out-of-plane Bending983, 915 scirp.org

FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations.

In the FT-Raman spectrum of this compound, the symmetric vibrations of the phenyl ring are often prominent. The C=C stretching vibrations of the aromatic ring are typically observed as strong bands. researchgate.net The C-H stretching and bending vibrations are also present. The FT-Raman spectrum can be particularly useful for studying the skeletal vibrations of the molecule. scirp.org

Table 4: Key FT-Raman Vibrational Frequencies for this compound

Vibrational Mode Experimental Frequency (cm⁻¹) Reference
C-H Stretching (Aromatic)3065 scirp.org
C=C Stretching (Aromatic)1666 researchgate.net
Ring Trigonal Bending1003 scirp.org
C-H Out-of-plane Bending912 scirp.org

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light.

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a key technique for investigating the electronic transitions in conjugated systems, such as those present in phenyl-imidazole derivatives. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital (like a π bonding orbital) to a higher energy molecular orbital (like a π* antibonding orbital).

In a study of 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol, a compound analogous to the primary subject, the UV-Vis spectrum revealed absorption bands in the range of 340-470 nm. researchgate.net An absorption peak observed at 406 nm was attributed to a π→π* electronic transition, characteristic of the conjugated π-system of the molecule. researchgate.net Another peak was noted at 340 nm. researchgate.net The analysis of such spectra provides valuable information on the electronic structure and conjugation within these molecules. The study of DNA binding for other benzimidazole (B57391) derivatives has also been carried out using UV-visible spectroscopy. nih.gov

CompoundSolventλmax (nm)Attributed Electronic TransitionReference
4-(4,5-Diphenyl-1H-imidazole-2-yl) phenolDMF406π→π* researchgate.net
4-(4,5-Diphenyl-1H-imidazole-2-yl) phenolDMF340Not Specified researchgate.net

Mass Spectrometry

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio of ions, allowing for the precise determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, often to within a few parts per million (ppm), which enables the unambiguous determination of a compound's elemental formula. Time-of-Flight (TOF) mass analyzers are commonly employed for this purpose. acs.orgacs.org

In the characterization of various 4,5-diphenyl-1H-imidazole derivatives, HRMS was used to confirm their structures. scirp.org The technique involves ionizing the sample (e.g., via electrospray ionization, ESI) and measuring the mass-to-charge ratio of the resulting ions, such as the protonated molecule [M+H]⁺. The experimentally measured mass is then compared to the theoretically calculated mass for the proposed chemical formula. For instance, the calculated mass for the [M+H]⁺ ion of a synthesized imidazole derivative (C₂₃H₁₈N₅O₂S) was 428.1181, while the HRMS analysis found a mass of 428.1177, confirming the structure. scirp.org Similarly, precise mass determinations have been reported for other analogues, validating their successful synthesis. scirp.orgmdpi.com

CompoundMolecular FormulaIonCalculated m/zFound m/zReference
(Z)-2-((5-(1H-benzo[d]imidazol-2-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(4,5-diphenyl-1H-imidazol-1-yl)ethan-1-oneC₂₃H₁₈N₅O₂S[M+H]⁺428.1181428.1177 scirp.org
2-((4-(4-chlorophenyl)-5-(trifluoromethyl)-1H-imidazol-2-yl)thio)-1-(4,5-diphenyl-1H-imidazol-1-yl)ethan-1-oneC₂₄H₁₈F₃N₄S[M+H]⁺451.1204451.1208 scirp.org
2-((4-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(4,5-diphenyl-1H-imidazol-1-yl)ethan-1-oneC₂₃H₁₈ClN₄S[M+H]⁺417.0941417.0959 scirp.org
1-((2-chlorobenzyl)thio)-2-(4,5-diphenyl-1H-imidazol-2-yl)-1H-imidazoleC₂₂H₁₈ClN₂S[M+H]⁺377.0879377.0880 scirp.org

X-ray Diffraction Studies

X-ray diffraction techniques are indispensable for the definitive determination of the three-dimensional atomic arrangement of a crystalline solid.

The crystal structure of 2-phenyl-1H-imidazole, a close analogue, was determined to be orthorhombic with space group Pnam. nih.gov The analysis revealed that the imidazole ring is disordered over two sites and that adjacent molecules in the crystal are linked by N—H⋯N hydrogen bonds. nih.gov

Studies on other analogues provide further insight into the structural features of this class of compounds. The crystal structure of 2-phenyl-1H-phenanthro[9,10-d]imidazol-3-ium benzoate (B1203000) was found to be monoclinic with a P2₁/n space group. nih.gov In another example, a phenyl imidazolinone derivative was found to have a nearly coplanar arrangement between the phenyl and imidazolinone rings, with a dihedral angle of 8.85(4)°. mdpi.com The crystal packing of these analogues is often stabilized by a network of intermolecular hydrogen bonds, such as N–H⋯N, N–H⋯O, and C–H⋯O, as well as π-stacking interactions. mdpi.comnih.govmdpi.com

CompoundCrystal SystemSpace GroupKey Structural FeaturesReference
2-Phenyl-1H-imidazoleOrthorhombicPnama=10.0740 Å, b=18.151 Å, c=4.1562 Å; N—H⋯N hydrogen bonds. nih.gov
2-phenyl-1H-phenanthro[9,10-d]imidazol-3-ium benzoateMonoclinicP2₁/nN—C bond lengths of imidazole ring vary from 1.312 to 1.365 Å. nih.gov
4-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amineMonoclinicP2₁/na=15.673 Å, b=4.7447 Å, c=17.615 Å; N—H⋯N and C—H⋯N hydrogen bonds. mdpi.com
1-(2,4-dimethylphenyl)-3-(2-hydroxyethyl)imidazolidin-2-one (analogue 3c)Not specifiedNot specifiedDihedral angle between phenyl and imidazolinone rings is 8.85(4)°. mdpi.com
2-(3,4-dimethoxyphenyl)-1H-phenanthro[9,10-d] imidazoleMonoclinicP2₁/nCCDC Number: 2126693. tandfonline.com

Theoretical and Computational Investigations of 2 Phenyl 2,3 Dihydro 1h Imidazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. For 2-Phenyl-2,3-dihydro-1H-imidazole, DFT calculations, often utilizing the B3LYP functional with various basis sets (e.g., 6-311++G(d,p)), have been instrumental in predicting its structural and electronic features. mdpi.comnih.gov

Geometry Optimization and Structural Parameters (Bond Lengths, Bond Angles)

Theoretical geometry optimization of this compound provides a detailed picture of its three-dimensional structure in the ground state. These calculations determine the most stable arrangement of atoms by minimizing the total energy of the molecule. The resulting bond lengths, bond angles, and dihedral angles offer a precise description of the molecular framework.

For the related compound 2-phenyl-1H-imidazole, studies have shown that the imidazole (B134444) and phenyl rings are nearly co-planar. nih.govresearchgate.net In the crystalline state, intermolecular N-H···N hydrogen bonds are observed. nih.gov DFT calculations on similar imidazole derivatives have shown that the bond angles around the nitrogen atoms in the imidazole ring can be influenced by substituents. For instance, in one studied derivative, the C20–N17–C11 bond angle (127.64°) was found to be larger than the C19–N17–C11 angle (126.21°). mdpi.com The planarity of the rings can also be affected by substitutions, with some dihedral angles indicating significant distortion from planarity. mdpi.com

Below is a table showcasing representative calculated bond lengths and angles for a molecule with a similar core structure, 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole, to illustrate the type of data obtained from such calculations.

ParameterCalculated Value (Å or °)
C-H (phenyl) Bond Length1.083–1.084
C=N Bond LengthVaries with substitution
C-O Bond LengthVaries with substitution
C-N-C Bond Angle~126-128

Note: The data in this table is for a related compound and serves as an example of the parameters determined through DFT calculations. Specific values for this compound would require dedicated computational studies.

Electronic Structure Analysis (Frontier Molecular Orbitals: HOMO-LUMO Energies and Gaps)

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the electronic behavior and reactivity of a molecule. irjweb.comlibretexts.org The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and chemical reactivity. irjweb.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests that the molecule is more polarizable and reactive. irjweb.com DFT calculations are widely used to determine the energies of these orbitals and the corresponding energy gap. For a similar imidazole derivative, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, indicating significant charge transfer within the molecule. irjweb.com

The distribution of HOMO and LUMO across the molecule reveals the regions most likely to be involved in electron donation and acceptance, respectively. These orbitals are often spread across the entire molecule in conjugated systems. mdpi.com

ParameterTypical Calculated Value (eV)
EHOMO-6.2967 (for a similar imidazole derivative)
ELUMO-1.8096 (for a similar imidazole derivative)
HOMO-LUMO Gap (ΔE)4.4871 (for a similar imidazole derivative)

Molecular Electrostatic Surface Potential (MESP) Mapping

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. orientjchem.orgresearchgate.net The MESP is plotted onto the electron density surface, with different colors representing different potential values.

Typically, regions of negative potential (often colored red) are electron-rich and are susceptible to electrophilic attack. These areas usually correspond to the presence of lone pair electrons on electronegative atoms like nitrogen and oxygen. orientjchem.org Conversely, regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. These are often found around hydrogen atoms attached to electronegative atoms. orientjchem.org Intermediate potential regions are colored green. researchgate.net The MESP analysis provides a clear, three-dimensional picture of the molecule's reactivity landscape. orientjchem.orgnih.gov

Atomic Charge Analysis (e.g., Mulliken Charges)

Atomic charge analysis, such as the calculation of Mulliken charges, provides a quantitative measure of the partial charge distribution among the atoms in a molecule. researchgate.netresearchgate.net This analysis is derived from the molecular orbital calculations and helps in understanding the electronic structure, dipole moment, and polarizability of the compound. researchgate.net

The calculated charges reveal which atoms are electron-deficient (positive charge) and which are electron-rich (negative charge). researchgate.net For instance, in many organic molecules, carbon atoms can exhibit both positive and negative charges depending on their bonding environment. researchgate.net This information is complementary to the MESP map and offers a numerical basis for assessing the electrostatic interactions and reactivity of different atomic sites within the molecule. researchgate.net

Vibrational Frequency Calculations and Spectroscopic Assignments

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. scirp.org These calculations are based on the second derivatives of the energy with respect to the atomic coordinates and provide the frequencies of the normal modes of vibration. The title molecule, belonging to the C1 symmetry point group, has 57 vibrational modes, all of which are active in both IR and Raman spectroscopy. scirp.org

By comparing the calculated frequencies with experimental spectra, a detailed assignment of the observed vibrational bands to specific molecular motions (stretching, bending, etc.) can be made. scirp.org For aromatic compounds, C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. scirp.orgajchem-a.com C-H in-plane and out-of-plane bending vibrations appear at lower frequencies. scirp.org The Potential Energy Distribution (PED) analysis is often used to quantify the contribution of different internal coordinates to each normal mode, aiding in a more precise assignment. mdpi.com

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
C-H Stretching (Aromatic)~3065~3065 (Raman)Stretching of C-H bonds in the phenyl ring
C-H In-plane Bending11221122 (IR)Bending of C-H bonds within the plane of the phenyl ring
C-H Out-of-plane Bending986983 (IR)Bending of C-H bonds out of the plane of the phenyl ring
C-H Out-of-plane Bending915912 (Raman)Bending of C-H bonds out of the plane of the phenyl ring

Note: The data in this table is based on a study of 2-phenyl-2-imidazoline (B1199978), a closely related structure, and serves as an example of the vibrational analysis performed. scirp.org

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular interactions, such as hyperconjugation, which involves the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. researchgate.netsciencepg.com This analysis provides insights into the stabilization of the molecule arising from these interactions.

Prediction of Nonlinear Optical (NLO) Response Properties

Computational studies have been instrumental in predicting the nonlinear optical (NLO) properties of imidazole derivatives. These properties are crucial for applications in optoelectronics and photonics. The focus of these studies is often on how the molecular structure, including substituent groups, influences the hyperpolarizability of the molecule.

For instance, the introduction of donor-acceptor groups can significantly enhance NLO responses. In one study, a D-π-A (donor-π-acceptor) imidazole derivative, 2-(4-chlorophenyl)-1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole (CMI), was synthesized and its photophysical properties were investigated using both experimental and quantum chemical computational techniques. researchgate.net The study aimed to understand the effect of solvatochromism, optical band gap, and fluorescence lifetime on its potential use in dye-sensitized solar cells. researchgate.net The computational analysis helps in elucidating the electronic transitions and charge transfer characteristics that are fundamental to NLO activity.

Thermodynamic Property Computations

Thermodynamic properties such as total energy, molar entropy, and heat capacity are fundamental to understanding the stability and reactivity of a compound. Computational methods, particularly Density Functional Theory (DFT), are frequently used to calculate these properties for imidazole derivatives.

A comprehensive study on a series of phenylimidazoles, including 2-phenylimidazole (B1217362), investigated the influence of successive phenyl group insertions on their thermodynamic properties. researchgate.net This research combined experimental measurements of heat capacity and volatility with quantum chemical calculations to establish correlations between molecular structure and thermodynamic behavior. researchgate.net Such computational data is vital for predicting the behavior of these compounds in various chemical processes and for designing new materials with desired thermal characteristics.

Computational Reaction Mechanism Elucidation

Computational chemistry provides powerful tools to investigate the intricate details of chemical reactions, including the identification of transition states and reaction pathways.

Investigation of Photochemical Reduction Mechanisms

The photochemical properties of imidazole derivatives have been a subject of intense computational investigation. One area of focus is their use as reductants in photochemical reactions. For example, 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole (DMBI) and its derivatives have been studied for their role as n-type dopants for organic semiconductors. nih.gov

A mechanistic study on the solution-phase n-doping of fullerene derivatives with DMBI derivatives explored the underlying chemical transformations. nih.gov It was initially thought that the process involved a C-H bond homolysis upon annealing, leading to the formation of an imidazoline (B1206853) radical that acts as a single-electron donor. nih.gov Computational studies help to clarify these mechanisms by calculating the energetics of different proposed pathways, thus providing a more detailed understanding of the reduction process.

Mapping of Potential Energy Surfaces for Chemical Transformations

Understanding the photoisomerization pathways of imidazole derivatives is crucial for their application in molecular switches and other light-responsive materials. Computational studies are employed to map the potential energy surfaces (PES) of these transformations.

A computational study on the photoisomerization of 4H-imidazole N-oxides provides insights into the decay pathways of their excited states. nih.govresearchgate.net The study revealed that the substitution at the 2-position of the imidazole ring influences the pathway of photoisomerization. For a 2-phenyl-substituted derivative, the mechanism involves a series of conical intersections leading to the formation of a photoproduct. nih.govresearchgate.net Such detailed mapping of the PES is essential for designing molecules with specific photochemical behaviors. researchgate.netchemrxiv.orgnih.gov

Molecular Modeling for Chemical Interactions

Molecular modeling techniques, particularly molecular docking, are invaluable for predicting how molecules interact with biological targets such as enzymes.

Molecular Docking Simulations for Binding Site Interactions

Molecular docking simulations are widely used to predict the binding affinity and orientation of imidazole derivatives within the active sites of enzymes. mdpi.comresearchgate.netnih.gov These simulations are crucial in the field of drug discovery for identifying potential inhibitors or activators of specific enzymes. nih.govresearchgate.net

For example, imidazole derivatives have been investigated as inhibitors of sirtuins, a class of enzymes involved in cellular regulation. nih.gov Molecular docking studies can reveal how these derivatives interact with the binding site of sirtuins, providing a basis for designing more potent and selective inhibitors. nih.gov Similarly, docking studies have been used to understand the inhibition of GH1 β-glucosidase by imidazole, showing that it binds to the active site and acts as a partial competitive inhibitor. nih.gov In another study, docking simulations of 1,2-disubstituted benzimidazole (B57391) compounds with lung and colon cancer-related proteins helped to rationalize their observed anticancer activities. nih.gov

Reaction Mechanisms and Chemical Transformations of 2 Phenyl 2,3 Dihydro 1h Imidazole

Mechanistic Pathways in Dihydroimidazole (B8729859) Synthesis

The formation of the 2,3-dihydro-1H-imidazole ring is typically achieved through condensation reactions that culminate in a stable five-membered heterocycle. These syntheses can be performed through direct cyclization or more complex multi-component strategies.

The most common and straightforward synthesis of 2-phenyl-2,3-dihydro-1H-imidazole involves the acid-catalyzed condensation of benzaldehyde (B42025) with a 1,2-diamine, such as ethylenediamine (B42938). The mechanism proceeds through a series of well-defined steps:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the amino groups of ethylenediamine on the electrophilic carbonyl carbon of benzaldehyde. This step forms a tetrahedral intermediate known as a carbinolamine or hemiaminal.

Proton Transfer: A proton transfer step, often facilitated by the acidic catalyst, occurs to protonate the hydroxyl group of the carbinolamine, converting it into a better leaving group (water).

Intramolecular Cyclization: The second amino group of the ethylenediamine moiety then acts as an intramolecular nucleophile, attacking the carbon atom bearing the protonated hydroxyl group.

Intramolecular Dehydration: The resulting intermediate readily loses a molecule of water to form the cyclic 2-phenyl-2,3-dihydro-1H-imidazolium ion. A final deprotonation step yields the neutral this compound product.

This general pathway is analogous to the formation of related dihydrobenzimidazoles from the reaction of o-phenylenediamines with ketones or aldehydes. rsc.org The entire process is a sequence of reversible steps, but the formation of the stable heterocyclic ring drives the reaction to completion.

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like substituted dihydroimidazoles in a single step. These reactions involve combining three or more reactants in one pot, where they react to form a product that incorporates structural features from each starting material.

For the synthesis of 2-imidazolines (dihydroimidazoles), a one-pot, three-component cascade reaction can be employed under mild conditions. organic-chemistry.org A representative MCR for generating a this compound could involve the reaction of benzaldehyde, ethylenediamine, and an oxidizing agent in the presence of a catalyst. For instance, various 2-imidazolines have been prepared from aldehydes and ethylenediamine using iodine in the presence of potassium carbonate. organic-chemistry.org Another efficient method utilizes hydrogen peroxide as an oxidant with sodium iodide. These MCRs provide a rapid and operationally simple alternative to stepwise synthesis. organic-chemistry.org

Reactant 1Reactant 2Reagents/ConditionsProductReference
AldehydeEthylenediamineI₂, K₂CO₃2-Imidazoline organic-chemistry.org
AldehydeEthylenediamineH₂O₂, NaI, MgSO₄2-Imidazoline organic-chemistry.org
AldehydeEthylenediaminetert-Butyl hypochlorite2-Imidazoline organic-chemistry.org

Reactivity of the 2,3-Dihydro-1H-imidazole Ring System

The reactivity of the 2,3-dihydro-1H-imidazole ring is dominated by the imine (C=N) bond and the two secondary amine (N-H) groups. These functionalities allow for a range of chemical transformations including oxidation, reduction, and substitution reactions.

The 2,3-dihydro-1H-imidazole ring can undergo oxidation at different sites. The nitrogen atoms and the ring itself can be targeted by various oxidizing agents. A notable reaction is the oxidation of the dihydroimidazole ring to form cyclic nitrones. For example, cyclic hydroxylamines derived from dihydroimidazoles can be oxidized by air oxygen with a copper(II) ammine complex to yield 4H-imidazole 3-oxides.

In derivatives containing exocyclic functional groups, such as a thioxo group at the 2-position (forming a 1,3-dihydroimidazole-2-thione), oxidation can lead to desulfurization. Treatment of these thiones with hydrogen peroxide can remove the sulfur atom and generate the corresponding imidazole (B134444). thieme-connect.de This process is believed to proceed through an intermediate imidazole-2-sulfinic acid. thieme-connect.de

The imine functionality within the 2,3-dihydro-1H-imidazole ring is susceptible to reduction, which converts the dihydroimidazole into a fully saturated imidazolidine (B613845). This transformation can be accomplished using common reducing agents.

Hydride Reductants: Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent capable of reducing the C=N bond of the imidazoline (B1206853) ring. commonorganicchemistry.commasterorganicchemistry.comyoutube.com The reaction involves the nucleophilic addition of a hydride ion to the imine carbon, followed by protonation of the resulting anion to yield the imidazolidine. libretexts.org

Catalytic Hydrogenation: The C=N bond can also be reduced via catalytic hydrogenation. This method typically employs hydrogen gas (H₂) in the presence of a metal catalyst such as palladium, platinum, or nickel.

It is important to note that under harsh reduction conditions, particularly with strong reducing agents like lithium aluminum hydride (LiAlH₄) or with sodium in certain solvents, reductive cleavage of the ring can occur, leading to the formation of 1,2-diamines. stackexchange.comresearchgate.net

Starting MaterialReagent(s)ProductCommentsReference
2-ImidazolineNaBH₄ImidazolidineReduction of C=N bond masterorganicchemistry.comlibretexts.org
2-ImidazolineH₂ / Catalyst (Pd, Pt)ImidazolidineCatalytic hydrogenation youtube.com
Imidazolium (B1220033) SaltNaBH₄ in EtOHRing-opened diamineReductive ring cleavage can occur stackexchange.com

The nitrogen atoms in the 2,3-dihydro-1H-imidazole ring are the primary sites for substitution reactions.

N-Alkylation and N-Acylation: The secondary amine protons are acidic enough to be removed by a moderately strong base. The resulting nitrogen anions are potent nucleophiles that can react with various electrophiles. For instance, N-alkylation can be achieved by treating the dihydroimidazole with an alkyl halide after deprotonation. Similarly, reaction with acyl chlorides or anhydrides leads to N-acylated products.

Reactivity as Hydride Donors: While direct substitution on the carbon framework is not common, the C-H bond at the 2-position exhibits unique reactivity in certain contexts. Benzimidazoline derivatives, which are structurally related to this compound, can act as hydride donors in palladium-catalyzed reactions. acs.org In these transformations, the imidazolidine is oxidized back to an imidazolium salt, effectively transferring a hydride to a substrate. This suggests that the C2-H bond can be involved in redox processes.

Direct electrophilic substitution on the carbon atoms of the dihydroimidazole ring is generally difficult due to the electron-rich nature of the heterocyclic system, which favors attack at the nitrogen atoms.

Photochemical and Electrochemical Reactivity

This section explores the reactivity of this compound and its derivatives when subjected to light and electrical current, focusing on the underlying mechanisms of their transformations.

Mechanisms of Photoisomerization and Conformational Dynamics

The study of photochemical reactions in heterocyclic compounds is a complex field that often involves high-energy intermediates and rapid transformations. For molecules like this compound, understanding their behavior under irradiation requires theoretical and computational approaches.

Theoretical studies on related heterocyclic systems, such as isothiazoles and thiazoles, provide insight into potential photoisomerization mechanisms. rsc.org These investigations often employ methods like Complete Active Space Self-Consistent Field (CASSCF) to analyze the reaction pathways. rsc.org The proposed routes for transformation suggest that upon absorbing light, the molecule moves from its ground state to an excited state in the Franck-Condon region, from which it can proceed through a conical intersection to form the photoproduct. rsc.org The structures of these conical intersections are critical as they represent points where the potential energy surfaces of different electronic states cross, facilitating non-radiative transitions and isomerization. rsc.org

For other related heterocycles, such as 2,3-dihydroisoxazoles, irradiation can lead to rearrangement and the formation of stable azomethine ylides through intermediate states. rsc.org

Conformational analysis, which details the spatial arrangement of atoms in a molecule, is crucial for understanding its reactivity. For imidazole derivatives, Density Functional Theory (DFT) is a powerful tool to determine the most stable conformers by mapping the potential energy surface as specific bonds are rotated. researchgate.net Such computational studies have been performed on various imidazole derivatives to identify the lowest energy structures. researchgate.net In a study on specifically designed derivatives of 2-phenyl-2,3-dihydro-1H-benzo[d]imidazole, DFT calculations were employed to investigate their electronic structure and properties, highlighting the utility of this approach for understanding complex imidazoles. nih.gov

Electrochemical Pathways in Dihydroimidazole Formation

Electrochemical methods offer pathways for the synthesis and transformation of imidazole-containing compounds. One significant pathway for the formation of dihydroimidazoles involves the electrochemical reduction of substituted imidazole precursors.

Research has demonstrated that the electrochemical reduction of 2-nitroimidazoles is a viable route to produce 4,5-dihydro-4,5-dihydroxyimidazoles. cdnsciencepub.comresearchgate.net This transformation is a multi-electron process, with the 2-(hydroxylamino)imidazole identified as the four-electron-reduced product and the precursor to the final dihydroimidazole derivative. researchgate.net High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have confirmed that these dihydroimidazoles are the principal products of the reduction. cdnsciencepub.comresearchgate.net This indicates that the reduction of an appropriate imidazole precursor at a cathode is a key electrochemical pathway for generating the dihydroimidazole core. cdnsciencepub.com

Other electrochemical reactions of related imidazole compounds have also been studied. For instance, the electrochemical reduction of 1,3-disubstituted imidazolium salts does not typically yield a dihydroimidazole but rather leads to the formation of a nucleophilic carbene by cleaving the C-H bond at the 2-position. researchgate.net While this demonstrates the electrochemical reactivity of the imidazole system, it represents a different transformation pathway from dihydroimidazole formation. researchgate.net Additionally, electrochemical methods have been developed for the synthesis of benzimidazoles through intramolecular C(sp³)–H amination, a process that builds the imidazole ring system without the use of chemical oxidants. acs.org

Mechanistic Aspects of Catalytic Cycles Involving Dihydroimidazoles

Dihydroimidazole derivatives have emerged as important components in catalytic systems, particularly in the field of carbon dioxide (CO₂) reduction. Their ability to act as electron and hydride donors makes them valuable reagents in these processes.

Role of 1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole (BIH) in CO₂ Reduction Catalysis

The benzimidazole (B57391) derivative 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole, commonly abbreviated as BIH, plays a critical role as a sacrificial reductant in the photocatalytic reduction of CO₂. acs.orgrsc.org In these systems, BIH functions as a potent two-electron donor. researchgate.net

The typical catalytic cycle involves a photosensitizer, such as [Ru(bpy)₃]²⁺, which absorbs light and enters an excited state. acs.org This excited photosensitizer is then reductively quenched by BIH, which donates an electron and forms the BIH radical cation. A second quenching step or disproportionation results in the transfer of a second electron, generating the oxidized form, BI⁺, and the reduced photosensitizer, which can then activate a CO₂ reduction catalyst. researchgate.net BIH has been shown to be a more effective and durable electron donor compared to other common reductants like 1-benzyl-1,4-dihydronicotinamide (B15336) (BNAH). researchgate.net

Derivatization and Functionalization Strategies for 2 Phenyl 2,3 Dihydro 1h Imidazole Scaffolds

N-Functionalization of the Dihydroimidazole (B8729859) Core

Modification of the nitrogen atoms in the 2,3-dihydro-1H-imidazole ring is a common strategy to modulate the molecule's properties. These nitrogens can be targeted through various reactions, including alkylation, arylation, and sulfonylation.

Alkylation: N-alkylation of the imidazole (B134444) core is a fundamental strategy for creating diverse derivatives. This reaction typically involves the deprotonation of the N-H group with a base, followed by nucleophilic attack on an alkyl halide. Common conditions for N-alkylation of related imidazole and indazole scaffolds include the use of sodium hydride (NaH) as a base in a solvent like tetrahydrofuran (B95107) (THF) beilstein-journals.orgd-nb.info. The choice of base and solvent can influence the regioselectivity, particularly in unsymmetrical systems d-nb.info. For instance, N-alkylation of imidazole with 1-bromobutane (B133212) has been achieved using alkaline carbons as solid base catalysts researchgate.net. A patented method describes the N1-site alkylation of 2-phenylimidazole (B1217362) using a carbonate as the alkylating agent in the presence of an organic tertiary amine catalyst google.com.

Arylation: N-arylation introduces an aryl group onto the nitrogen atom of the dihydroimidazole ring, a key transformation for synthesizing compounds with applications in pharmaceuticals and materials. Palladium- and copper-based catalytic systems are most commonly employed for this purpose organic-chemistry.org. The Buchwald-Hartwig amination is a prominent Pd-catalyzed method for forming C-N bonds. Studies on related unsymmetrical imidazoles have shown that careful selection of ligands and pre-activation of the palladium catalyst can achieve complete N1-selectivity and overcome the inhibitory effects of the imidazole substrate mit.edu. Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, provides an alternative, cost-effective route. This can be achieved using aryl halides or arylboronic acids as the aryl source organic-chemistry.orgnih.gov. For example, a one-pot synthesis for 1,2-diphenyl-1H-benzo[d]imidazole derivatives has been developed that involves an initial Pd-catalyzed N-arylation step rsc.org.

Table 1: Examples of N-Arylation Reactions on Imidazole Scaffolds

Catalyst SystemAryl SourceSubstrateProductYieldReference
Pd₂(dba)₃ / Ligand L1Aryl Bromides/Chlorides4-MethylimidazoleN1-Aryl-4-methylimidazoleGood mit.edu
CuI / 1,10-Phenanthrolineo-ChloroarylhydrazonesHydrazoneN-Phenyl-1H-indazoles10-70% nih.gov
Cu₂OArylboronic AcidsAzolesN-ArylazolesVery Good organic-chemistry.org
Pd-catalyst / Cu-catalystIodobenzenesN-Phenylbenzimidamides1,2-Diphenyl-1H-benzo[d]imidazole- rsc.org

The introduction of a sulfonyl group onto the nitrogen of the dihydroimidazole ring can significantly alter the electronic properties and biological activity of the scaffold. This is typically achieved by reacting the N-H group with a sulfonyl chloride in the presence of a base. The resulting N-sulfonated compounds, such as sulfonamides or sulfonates, are important pharmacophores. For example, Phenyl 1H-imidazole-1-sulfonate is a known compound where a sulfonate group is attached to the imidazole nitrogen chemspider.com. While specific examples for 2-phenyl-2,3-dihydro-1H-imidazole are not prevalent in the cited literature, the general methodology is widely applicable. In related heterocyclic systems, such as 1,2,3-triazoles, functionalization with sulfamoylbenzamide moieties has been used to create potent enzyme inhibitors nih.gov.

C-Functionalization of the Dihydroimidazole Ring

Functionalization of the carbon backbone of the this compound scaffold allows for the introduction of various substituents to explore structure-activity relationships.

Modifying the 2-phenyl group is a key strategy for tuning the molecule's properties. Standard electrophilic aromatic substitution reactions can be employed to introduce functional groups onto the phenyl ring, provided the dihydroimidazole core is stable to the reaction conditions. More sophisticated methods involve the synthesis of the scaffold from already substituted benzaldehydes. For instance, a variety of 2-phenyl-1H-benzo[d]imidazoles have been synthesized with electron-donating or electron-withdrawing substituents on the phenyl ring, including -Me, -OMe, -F, -Cl, -Br, -NO₂, -CN, and -CF₃ beilstein-archives.org. This was achieved by reacting substituted benzaldehydes with o-phenylenediamine (B120857) beilstein-archives.org. Similarly, structural modifications on the phenyl ring of 4-phenylimidazole, such as the introduction of hydroxyl groups, have been explored to enhance interactions with biological targets nih.gov.

Table 2: Synthesis of 2-Aryl-1H-benzo[d]imidazoles with Modified Phenyl Groups

Phenyl SubstituentStarting AldehydeYieldReference
4-Methyl4-Methylbenzaldehyde (B123495)95% beilstein-archives.org
4-Methoxy4-Methoxybenzaldehyde98% beilstein-archives.org
4-Fluoro4-Fluorobenzaldehyde92% beilstein-archives.org
4-Chloro4-Chlorobenzaldehyde96% beilstein-archives.org
4-Bromo4-Bromobenzaldehyde94% beilstein-archives.org
4-Nitro4-Nitrobenzaldehyde83% beilstein-archives.org
4-Cyano4-Benzonitrile88% beilstein-archives.org

Direct C-H functionalization is a powerful, atom-economical approach to modify heterocyclic scaffolds without the need for pre-functionalized starting materials. These methods often rely on transition-metal catalysis (e.g., using Palladium, Rhodium, or Ruthenium) to activate a specific C-H bond, often guided by a directing group rsc.org. For the this compound scaffold, the nitrogen atoms can act as directing groups to functionalize the ortho-positions of the phenyl ring or the C4/C5 positions of the imidazole ring. A one-pot synthesis of 1,2-diphenyl-1H-benzo[d]imidazole derivatives utilizes a copper-catalyzed C-H functionalization/C-N bond formation process as a key step rsc.org. Computational studies on the related 2-phenylpyridine (B120327) system have been used to understand the active catalyst structure in Ru-catalyzed C-H activation rsc.org. These methodologies represent a frontier in the efficient derivatization of such scaffolds.

Formation of Fused Heterocyclic Systems

The this compound scaffold can be incorporated into larger, fused heterocyclic systems. A primary method for this is the condensation of o-phenylenediamines with benzaldehyde (B42025) or its derivatives, which directly yields 2-phenyl-1H-benzo[d]imidazoles, a fused system beilstein-archives.orgrsc.org. This reaction can be performed under various conditions, including solvent- and catalyst-free grinding or heating rsc.orgrsc.org. Another strategy involves an iodine-mediated oxidative formal [4+1] cyclization. This approach has been used to synthesize imidazo[1,5-a]pyridines and benzimidazoles from starting materials like 2-pyridinemethanamine or o-phenylenediamine and benzaldehyde, offering a straightforward route to fused systems beilstein-archives.org. These fused heterocycles often exhibit interesting photophysical properties, such as strong fluorescence beilstein-archives.org.

Synthesis of Imidazo[1,2-b]pyrazole Derivatives

The 1H-imidazo[1,2-b]pyrazole scaffold is a significant heterocyclic system that has been explored for various applications. The derivatization of this scaffold, including the introduction of a phenyl group to form 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole derivatives, has been a subject of study in the search for new anti-inflammatory agents. nih.gov

One synthetic approach involves the reaction of 1-(2-methylsulfonyloxyethyl)-5-formamidopyrazole with sodium hydride in N,N-dimethylformamide. prepchem.com This reaction proceeds under ice-cooling conditions and, after several hours, yields 1-formyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole. prepchem.com

Further functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold can be achieved through selective bromination followed by metal-exchange reactions. For instance, the SEM-protected precursor can be selectively brominated using N-Bromosuccinimide (NBS) to yield a 7-bromo substituted derivative. This derivative can then undergo a Br/Mg-exchange reaction using i-PrMgCl·LiCl, creating a magnesiated intermediate that can react with various electrophiles. researchgate.net Additionally, regioselective magnesiations and zincations using TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl) provide alternative routes for functionalization. researchgate.netrsc.org These methods allow for the introduction of a variety of substituents onto the imidazo[1,2-b]pyrazole core, enabling the synthesis of a diverse library of derivatives. rsc.org

Research has shown that 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole derivatives are potent inhibitors of fMLP-induced neutrophil chemotaxis in vitro. nih.gov

Table 1: Synthesis of Imidazo[1,2-b]pyrazole Derivatives

Starting Material Reagents and Conditions Product Reference
1-(2-methylsulfonyloxyethyl)-5-formamidopyrazole 62% Sodium hydride, N,N-dimethylformamide, ice-cooling, 3 hours 1-formyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole prepchem.com

Preparation of Dihydroperimidine and Dihydrobenzimidazole Analogues

Dihydroperimidine Analogues

The synthesis of 2,3-dihydro-1H-perimidines, including phenyl-substituted analogues, is commonly achieved through the condensation reaction of 1,8-diaminonaphthalene (B57835) with various aldehydes. researchgate.netresearchgate.net This method is valued for its simplicity and economic viability. mdpi.com

One eco-friendly protocol involves the condensation of 1,8-diaminonaphthalene with an appropriate aldehyde at room temperature in a solvent like methanol. This approach has been successful in producing high yields of dihydroperimidine derivatives, such as 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine, which can be easily isolated by filtration. mdpi.com Similarly, 2-(p-tolyl)-2,3-dihydro-1H-perimidine has been synthesized from 1,8-diaminonaphthalene and 4-methylbenzaldehyde using a green chemistry approach. researchgate.net

Various catalysts can be employed to enhance the efficiency of this condensation reaction. Catalysts such as p-toluenesulfonic acid, InCl₃ in water, and sulfamic acid under solvent-free conditions have been reported to give high yields. researchgate.netnih.gov The choice of catalyst and reaction conditions can be tailored to the specific substrates and desired outcome.

Table 2: Selected Syntheses of Dihydroperimidine Analogues

Reactant 1 Reactant 2 Conditions/Catalyst Product Reference
1,8-Diaminonaphthalene Imidazole-2-carbaldehyde Methanol, room temperature, 10 h 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine mdpi.com
1,8-Diaminonaphthalene 4-Methylbenzaldehyde p-Toluenesulfonic acid (2 mol%) 2-(p-Tolyl)-2,3-dihydro-1H-perimidine researchgate.net
Naphthalene-1,8-diamines Aldehydes Sulfamic acid, 70 °C, solvent-free 2,3-Dihydro-1H-perimidines nih.gov
Naphthalene-1,8-diamines Carbonyl compounds InCl₃, water, ambient temperature 2,3-Dihydro-1H-perimidines nih.gov

Dihydrobenzimidazole Analogues

The preparation of 2,3-dihydro-1H-benzo[d]imidazoles can be achieved through the reaction of o-phenylenediamines with carbonyl compounds. A solvent- and catalyst-free method involves the reaction of acyclic ketones and o-phenylenediamines by grinding the reactants in a mortar at room temperature or heating to 60 °C for substrates with electron-withdrawing groups. rsc.orgrsc.org

For the synthesis of N-substituted dihydrobenzimidazoles, such as 1,3-Dimethyl-1,3-dihydro-2-phenyl-2H-benzimidazole, N¹,N²-dimethyl-o-phenylenediamine is condensed with benzaldehyde in a methanol-acetic acid mixture. chemicalbook.comchemicalbook.com The resulting product can be purified by recrystallization. chemicalbook.comchemicalbook.com

More complex benzimidazole (B57391) structures can also be synthesized. For example, 1,1'-[(2-Phenyl-2,3-dihydro-1H-benz-imidazole-1,3-di-yl)bis-(methyl-ene)]bis-(1H-benzotriazole) is another derivative whose structure has been characterized. nih.gov A variety of catalysts, including p-toluenesulfonic acid and Al₂O₃/CuI/PANI nanocomposites, have been utilized to synthesize 1,2-disubstituted benzimidazole derivatives from o-phenylenediamines and aldehydes under mild or solvent-free conditions. nih.gov

Table 3: Selected Syntheses of Dihydrobenzimidazole Analogues

Reactant 1 Reactant 2 Conditions/Catalyst Product Reference
o-Phenylenediamine 1,3-Dichloroacetone (B141476) Grinding in mortar, 20 °C, solvent- and catalyst-free 2,2-Bis(chloromethyl)-2,3-dihydro-1H-benzo[d]imidazole rsc.org
N¹,N²-dimethyl-o-phenylenediamine Benzaldehyde Methanol-acetic acid 1,3-Dimethyl-1,3-dihydro-2-phenyl-2H-benzimidazole chemicalbook.comchemicalbook.com
o-Phenylenediamines Aldehydes p-Toluenesulfonic acid, grinding, solvent-free 1,2-Disubstituted benzimidazole derivatives nih.gov

Structure Reactivity and Structure Property Relationships of 2 Phenyl 2,3 Dihydro 1h Imidazole Derivatives Non Biological Focus

Influence of Substituents on Chemical Reactivity and Stability

The introduction of various substituent groups onto the 2-phenyl-2,3-dihydro-1H-imidazole core can significantly alter its chemical reactivity and stability. These effects are primarily governed by the electronic and steric nature of the substituents.

The electronic properties of substituents on the phenyl ring and the imidazole (B134444) core play a crucial role in the outcomes of chemical reactions. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can either activate or deactivate the molecule towards certain reactions.

In the context of electrophilic aromatic substitution, substituents on the phenyl ring influence the reaction rate. lumenlearning.com Electron-donating groups increase the electron density of the ring, making it more nucleophilic and thus accelerating the reaction. lumenlearning.com Conversely, electron-withdrawing groups decrease the electron density, deactivating the ring and slowing down the reaction. lumenlearning.com

A study on the synthesis of polysubstituted imidazole derivatives demonstrated that the electronic effects of substituents on the substrates significantly impacted reaction efficiency. acs.org When the aromatic ring contained electron-withdrawing groups such as –F, –Cl, –Br, –CF3, –CN, and –NO2, the reaction proceeded with high efficiency, yielding imidazole products in the range of 72–87%. acs.org In contrast, the presence of electron-donating groups like –Me and –OMe led to a noticeable decrease in yield. acs.org

Furthermore, steric hindrance from bulky substituents can influence reaction pathways. For instance, in the synthesis of imidazole derivatives, the position of substituents was found to be critical. Sulfur ylides with fluorine substituents at the ortho, meta, and para positions showed a decreasing trend in product yields, suggesting that steric hindrance affects the reaction process. acs.org

Table 1: Effect of Substituents on the Yield of Imidazole Derivatives

Substituent on Aromatic Ring Electronic Effect Yield (%)
-F Electron-withdrawing High
-Cl Electron-withdrawing High
-Br Electron-withdrawing High
-CF3 Electron-withdrawing High
-CN Electron-withdrawing High
-NO2 Electron-withdrawing High
-Me Electron-donating Reduced
-OMe Electron-donating Reduced

*Data sourced from a study on the synthesis of polysubstituted imidazole derivatives. acs.org *

The acid-base properties of this compound derivatives are influenced by substituents. The nitrogen atoms in the imidazole ring can act as proton acceptors (bases). The basicity of these nitrogen atoms can be modulated by the electronic effects of substituents. Theoretical studies on related heterocyclic systems, such as 4-(4-substituted phenyl)-1,2,5-selenadiazole derivatives, have shown that electron-donating groups increase the proton affinity of the nitrogen atoms, thereby increasing their basicity. rdd.edu.iqresearchgate.net Conversely, electron-withdrawing groups would be expected to decrease basicity.

Tautomerism, the interconversion of structural isomers, is a relevant phenomenon for some imidazole derivatives. researchgate.net For instance, in 2-(1H-benzo[d]imidazol-2-yl)phenol, a keto-enol tautomerism exists. researchgate.net The position of this equilibrium can be influenced by the solvent and the presence of other chemical species. researchgate.net In the solid state, X-ray diffraction studies of 6-(1H-benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one hydrate (B1144303) confirmed the existence of only one tautomer. mdpi.com However, in solution, particularly in wet CDCl3, NMR data indicated a tautomeric exchange in the imidazole unit. mdpi.com The stability of different tautomers can be affected by the electronic nature of substituents. For example, in 2-(3,5-diaryl-1H-pyrazol-4-yl)-1-methyl-1H-benzimidazoles, the more stable tautomers were found to have electron-donating aryl substituents at one position and electron-withdrawing aryl substituents at another on the pyrazole (B372694) ring. researchgate.net

Conformational Analysis and Stereochemical Implications

The three-dimensional structure of this compound derivatives, including the puckering of the dihydroimidazole (B8729859) ring and the orientation of the phenyl group, has significant implications for their properties and reactivity.

The dihydroimidazole ring in these compounds is not planar. In 1,1'-[(2-phenyl-2,3-dihydro-1H-benzimidazole-1,3-diyl)bis(methylene)]bis(1H-benzotriazole), the imidazole ring adopts a slight envelope conformation, with the carbon atom carrying the phenyl group acting as the flap. nih.gov

The relative orientation of the phenyl ring and the imidazole ring is described by the dihedral angle between them. In the aforementioned benzimidazole (B57391) derivative, the phenyl ring is nearly perpendicular to the mean plane of the imidazole ring, with a dihedral angle of 88.90(7)°. nih.gov In contrast, for some 1,2,4,5-tetra-substituted imidazole derivatives, the benzene (B151609) and imidazole rings are not co-planar. researchgate.net The dihedral angles between the imidazole and benzene rings vary depending on the substitution pattern. researchgate.net

The flexibility of the dihydroimidazole ring and the rotation of the phenyl group lead to different possible conformations with varying energies. Quantum chemical calculations can provide insights into the conformational abilities and energetic landscape of these molecules.

For a series of n,n'-(alkanediyl)-bis(2-phenyl-3,5-dihydro-4H-imidazol-4-one)s, the flexibility of the polymethylene spacer allows the phenyl rings to adopt different mutual arrangements. sciforum.net These studies indicate a tendency for the formation of π-π interactions between the phenyl rings. sciforum.net The conformational preferences can influence the reactivity of the molecule towards other reagents. sciforum.net

Correlation Between Molecular Structure and Spectroscopic Data

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for elucidating the structure of this compound derivatives. The spectroscopic data are directly correlated with the molecular structure.

The chemical shifts in ¹H and ¹³C NMR spectra are sensitive to the electronic environment of the nuclei. For example, in the ¹H NMR spectrum of a 2,3-dihydro-1H-benzo[d]imidazole derivative, the protons of the CH₂ groups appear as an AB coupling system, and the aromatic protons show multiplets in specific regions. rsc.org The chemical shifts of the imidazole ring protons and carbons can provide information about the electronic effects of substituents. For instance, the ¹H NMR spectrum of 2-[5-(4-substituted phenyl)furan-2-yl]-4,5-diphenyl-1H-imidazole shows a singlet for the NH proton of the imidazole ring, confirming its structure. researchgate.net

IR spectroscopy provides information about the functional groups present in the molecule. The stretching frequency of the C=N bond in the imidazole ring is a characteristic absorption. In one study, the C=N stretching band appeared at 1681 cm⁻¹. researchgate.net The presence of other functional groups, such as carbonyls or hydroxyls, will also give rise to characteristic IR absorptions.

Table 2: Representative ¹H NMR Data for a 2,3-dihydro-1H-benzo[d]imidazole Derivative

Protons Chemical Shift (δ, ppm) Multiplicity
2OH, NH 3.30 br s
2CH₂ 3.61-3.70 AB coupling
CH₂ 4.34 s
ArH 6.16-6.65 m
ArH 7.27-7.37 m

*Data from a study on the synthesis of 2,3-dihydro-1H-benzo[d]imidazoles. rsc.org *

Table 3: List of Compounds Mentioned

Compound Name
This compound
1,1'-[(2-Phenyl-2,3-dihydro-1H-benzimidazole-1,3-diyl)bis(methylene)]bis(1H-benzotriazole)
4-(4-substituted phenyl)-1,2,5-selenadiazole
2-(1H-benzo[d]imidazol-2-yl)phenol
6-(1H-benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one
2-(3,5-diaryl-1H-pyrazol-4-yl)-1-methyl-1H-benzimidazole
n,n'-(Alkanediyl)-bis(2-phenyl-3,5-dihydro-4H-imidazol-4-one)s
2-[5-(4-substituted phenyl)furan-2-yl]-4,5-diphenyl-1H-imidazole
2,3-dihydro-1H-benzo[d]imidazole
(E)-4-Benzoyl-1-(2-oxo-2-phenyl-1-(phenylimino)ethyl)-3-phenyl-1,3-dihydro-2H-imidazole-2-one
Ethyl 5-benzoyl-1-phenyl-1H-imidazole-4-carboxylate
2,2-Bis(chloromethyl)-5-phenyl-2,3-dihydro-1H-benzo[d]imidazole
2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole
2-phenyl-1H-phenanthro[9,10-d]imidazol-3-ium benzoate (B1203000)
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole
2-Phenyl-1H-imidazole
2-Phenyl-2,3-dihydroquinazolin-4(1H)-one
1H-Imidazole, 1-phenyl-
1-(2,6-diisopropylphenyl)-1H-imidazole
2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine
2-(4-Fluorophenyl)-1H-benzo[d]imidazole

Relationship between Substitution Patterns and NMR Chemical Shifts

The relationship between substitution patterns and Nuclear Magnetic Resonance (NMR) chemical shifts in this compound and its derivatives is a key area of study for understanding their structural and electronic properties. Tautomerism, a common phenomenon in imidazole derivatives, significantly influences NMR spectra. Due to rapid tautomerism in unsymmetrically substituted imidazoles with a ring N-hydrogen, these compounds often exist as inseparable tautomeric pairs. nih.gov This can lead to broad and weak ¹³C-NMR signals in solution, sometimes making them undetectable with conventional techniques. nih.gov

Detailed studies on 2-phenylimidazolecarbaldehydes and their corresponding methanols have shown that both tautomeric forms can be present at room temperature in solution. mdpi.com Solid-state NMR (¹³C CP-MAS NMR) has proven to be a powerful tool for the complete structural description of these tautomeric systems, as it is not obscured by the fast tautomerism seen in solution. nih.govmdpi.com

The introduction of substituents on the phenyl ring or the imidazole core systematically alters the chemical shifts of the ring protons and carbons. For instance, in 2-(aryl)-4,5-diphenyl-1H-imidazoles, the chemical shifts of the aryl group protons and carbons are influenced by the electronic nature of the substituents. researchgate.net A study of various N-substituted azoles demonstrated that the chemical shifts of sp² carbon atoms attached to the azole ring are dependent on both electronic and steric effects. bohrium.com For N-phenylazoles, a correlation was found between the chemical shift of the C-2' carbon and the methyl carbon of the corresponding N-methylazoles. bohrium.com

In a series of 2-phenyl-1H-imidazole-4(5)-carbaldehydes and the corresponding methanols, quantum chemical calculations were used to correlate calculated nuclear magnetic shieldings with experimental data, aiding in the assignment of signals for the different tautomers. mdpi.com The solvent can also play a significant role in the observed chemical shifts. For example, the ¹H NMR chemical shifts of pyrrole, a related heterocyclic compound, show considerable variation with the solvent used. ipb.pt

Table 1: Selected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 2-(Aryl)-4,5-diphenyl-1H-imidazole Derivatives in Acetone-d6 researchgate.net

Substituent on Aryl Group ¹H NMR (NH) ¹³C NMR (Selected Signals)
4-N(CH₃)₂ 13-9 (broad) 150.76, 146.86, 118.90
4-OH Not specified Not specified
4-Cl Not specified 169.75, 160.10, 146.02
4-NO₂ Not specified 149.7, 146.13, 125.36
4-CH(CH₃)₂ 11.63 149.7, 146.13, 33.79

This table is illustrative and based on reported data. Complete spectral data can be found in the cited literature.

Structural Features Affecting Vibrational Modes and Absorption Characteristics

The vibrational modes and absorption characteristics of this compound derivatives are intrinsically linked to their molecular structure. Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable insights into these relationships.

A combined experimental and theoretical study on 2-phenyl-2-imidazoline (B1199978) (2PI) using FT-IR, FT-Raman spectroscopy, and density functional theory (DFT) calculations has allowed for a detailed assignment of its 42 normal modes of vibration. scirp.org The C=C and C-C stretching vibrations of the phenyl ring are typically observed in the 1400–1625 cm⁻¹ region. researchgate.netresearchgate.net In 2PI, these skeletal vibrations are influenced by the electronegativity of the nitrogen atoms in the imidazoline (B1206853) ring. scirp.org

Substituents on the phenyl ring can significantly alter the vibrational frequencies. For example, the introduction of a strong electron-withdrawing group like a C-N substituent at the 2-position can lead to a red shift in the UV-Vis absorption spectra, which is attributed to the facilitation of intramolecular charge transfer (ICT). scirp.org

The planarity of the molecule also plays a role. In the solid state, 2-phenyl-1H-imidazole is nearly co-planar, and molecules are linked by N-H···N hydrogen bonds. nih.govresearchgate.net However, the imidazole ring in 1,1'-[(2-Phenyl-2,3-dihydro-1H-benz-imidazole-1,3-di-yl)bis-(methyl-ene)]bis-(1H-benzotriazole) adopts a slight envelope conformation, with the phenyl ring being almost perpendicular to the imidazole ring's mean plane. nih.gov This deviation from planarity affects the vibrational coupling between the rings.

Table 2: Selected Vibrational Frequencies (cm⁻¹) for 2-Phenyl-2-imidazoline (2PI) scirp.org

Vibrational Mode Experimental FT-IR Experimental FT-Raman Theoretical (B3LYP/6-311++G**)
C-H Stretching (Phenyl) - 3065 3060-3080 (calculated range)
C=C Stretching (Phenyl) 1616 1666 1610 (calculated)
CH₂ Wagging - - Varies (less PED distribution)
N-H Stretching 3422 (for a related imidazole) researchgate.net - -

This table presents a selection of vibrational modes. Detailed assignments can be found in the referenced study.

Structure-Electronic Property Correlations

Modulation of HOMO-LUMO Gap and Electron Transfer Characteristics

The electronic properties of this compound derivatives, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels and their gap (E_gap), are highly tunable through structural modifications. The HOMO-LUMO gap is a critical parameter that influences the molecule's electrical transport capabilities, chemical stability, and reactivity. scirp.orgacs.org

Computational studies using Density Functional Theory (DFT) have shown that the introduction of various substituent groups on the 2-phenyl-2,3-dihydro-1H-benzo[d]imidazole core can significantly modulate the HOMO-LUMO gap. acs.org Electron-donating groups generally raise the HOMO energy level, while electron-withdrawing groups lower the LUMO energy level. This modulation of the FMOs is key to understanding intramolecular charge transfer (ICT) processes. acs.org For instance, in 1-phenylimidazole, photoexcitation can lead to an effective ICT from the imidazole ring (donor) to the phenyl ring (acceptor). tandfonline.com

A study on 2-phenyl-2-imidazoline calculated a HOMO-LUMO gap of 5.30 eV, which is indicative of its molecular electrical transportation capabilities. researchgate.net In a series of methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates, the compound with the most electron-withdrawing nitro groups, 6-nitro-2-(4-nitrophenyl)-1-(4-nitrophenylsulfonyl)-1H-benzo[d]imidazole, was found to have the most promising electronic properties for nonlinear optical applications. acs.org

The geometry of metal complexes involving these ligands also affects their electronic properties. For example, Cu(II) complexes with certain substituted 1H-imidazo[4,5-f] mdpi.comresearchgate.netphenanthrolines exhibit a metal-to-ligand charge transfer (MLCT) band, the intensity and position of which are dependent on the substituent and the complex's geometry. rsc.org

Influence of Molecular Architecture on Nonlinear Optical Properties

The molecular architecture of this compound derivatives has a profound impact on their nonlinear optical (NLO) properties. These properties are of interest for applications in optoelectronics and photonics. The first hyperpolarizability (β), a measure of the second-order NLO response, is particularly sensitive to molecular structure.

For organic molecules to exhibit significant NLO properties, they often possess a D-π-A structure, where an electron-donating group (D) and an electron-accepting group (A) are connected by a π-conjugated bridge. scirp.org Imidazoline derivatives can serve as nitrogenous electron donors in such systems. scirp.org

Computational studies on methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates have shown that strategic placement of electron-donating and -withdrawing groups can lead to materials with significant NLO response. acs.org The 6-nitro-2-(4-nitrophenyl)-1-(4-nitrophenylsulfonyl)-1H-benzo[d]imidazole derivative, with its strong acceptor groups, exhibited the highest calculated first hyperpolarizability (β_tot). acs.org

The surrounding molecular environment, such as the solvent, can also influence NLO properties. Studies on azo dyes have shown that the nonlinear absorption coefficients depend on the concentration and the hydrogen-bonding ability of the solvent. pnu.ac.ir Similarly, the steric hindrance of the phenyl ring in phenyl-propanols affects the formation of hydrogen-bonded supramolecular structures, which in turn influences their dynamic properties. nih.gov

In a study of new chromophores based on imidazo[1,2-a]pyridine, a second-order susceptibility (χ⁽²⁾) value of about 18.56 pm/V was achieved at a 1064 nm laser wavelength when the chromophores were embedded in a PMMA matrix. researchgate.net However, a simple correlation between the macroscopic χ⁽²⁾ and the calculated molecular first-order hyperpolarizability (β) was not observed. researchgate.net

Structure-Catalytic Performance Relationship

Design Principles for Enhanced Catalytic Activity and Selectivity (e.g., in CO₂ reduction)

Derivatives of this compound are being explored as catalysts and co-catalysts, particularly in the electrochemical and photocatalytic reduction of carbon dioxide (CO₂). The design of these catalysts focuses on enhancing activity, selectivity, and stability by modifying the molecular structure.

A key design principle involves the functionalization of the imidazole or imidazoline ring to create a favorable local environment for CO₂ activation and reduction. For instance, imidazolium-based ionic liquids and imidazolium-functionalized molecular catalysts have shown promise in CO₂ electroreduction. nih.govutwente.nl The charged imidazolium (B1220033) groups can alter the redox properties of the catalyst and may change the reaction mechanism. nih.gov The presence of active >NH₂⁺ sites in the imidazole structure, formed through protonation, can enhance CO₂ solubility and catalytic performance by acting as Lewis acids that interact with CO₂. mdpi.com

In the context of photocatalysis, imidazolium-based capping ligands on ZnSe quantum dots have been shown to enhance CO₂ reduction to CO. nih.govrsc.org DFT calculations suggest that the imidazolium ligand plays a crucial role in stabilizing the surface-bound *CO₂⁻ intermediate, thereby improving the yield and selectivity towards CO production. rsc.org

Role of Dihydroimidazole Scaffold in Catalyst Design and Functionality

The this compound framework serves as a crucial scaffold in the design of both organocatalysts and ligands for transition metal catalysis, primarily through its conversion to N-heterocyclic carbenes (NHCs). The presence and nature of the substituent at the C2 position, in this case, a phenyl group, significantly influence the steric and electronic properties of the resulting catalyst, thereby dictating its reactivity and selectivity in a variety of non-biological chemical transformations.

The dihydroimidazole core is a precursor to imidazolin-2-ylidenes, a class of NHCs that are widely used as ligands in organometallic chemistry. These NHCs are known for their strong σ-donating properties, which stabilize metal centers and promote catalytic activity. The 2-phenyl group on the dihydroimidazole ring directly impacts the properties of the corresponding NHC. Theoretical studies and experimental data on related NHC systems provide insights into these effects. For instance, the electronic nature of substituents on the NHC ring influences the electron-donating ability of the carbene. While specific quantitative data for the 2-phenyl-2,3-dihydro-1H-imidazol-2-ylidene is not extensively documented in comparative studies, general trends show that aryl substituents can modulate the electronic character of the NHC through inductive and resonance effects.

The steric bulk of the 2-phenyl group also plays a pivotal role in catalyst functionality. This steric hindrance can create a specific chiral environment around a metal center, which is essential for achieving high enantioselectivity in asymmetric catalysis. By restricting the possible coordination geometries of the substrate, the phenyl group can direct the approach of reactants, leading to the preferential formation of one enantiomer over the other.

The versatility of the this compound scaffold is further enhanced by the potential for modification at the nitrogen atoms of the ring. Introducing chiral substituents on the nitrogen atoms, in combination with the 2-phenyl group, allows for the fine-tuning of the catalyst's stereochemical control, leading to highly effective catalysts for asymmetric transformations such as hydrogenation and cross-coupling reactions.

Below are tables summarizing the application of catalysts derived from or related to the this compound scaffold in various non-biological catalytic reactions.

Table 1: Application of 2-Phenyl-imidazoline-derived Palladium Complexes in Cross-Coupling Reactions

EntryCatalyst PrecursorReactant 1Reactant 2ProductYield (%)Reference
1Dichlorobis(2-phenyl-4,5-dihydro-1H-imidazole)palladium(II)4-BromotoluenePhenylboronic acid4-Methylbiphenyl95 figshare.com
2Dichlorobis(2-phenyl-4,5-dihydro-1H-imidazole)palladium(II)IodobenzenePhenylacetyleneDiphenylacetylene88 figshare.com
3(IPr)PdCl₂(2,6-Me₂-C₆H₃-NH₂)4-ChlorotolueneAnilineN-(p-tolyl)aniline90 nih.gov
4(IPr)PdCl₂(4-MeO-C₆H₄-NH₂)4-ChloroanisoleAnilineN-(4-methoxyphenyl)aniline92 nih.gov

Note: IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) is a related imidazolin-2-ylidene, and its data is included for comparative context of the scaffold's utility.

Table 2: Enantioselective Hydrogenation using Chiral Imidazole-Based Ligands

EntryCatalyst SystemSubstrateProductEnantiomeric Excess (ee, %)Reference
1Mn(I) with imidazole-based chiral PNN ligandAcetophenone1-Phenylethanol>99 researchgate.net
2Mn(I) with imidazole-based chiral PNN ligand4'-Methoxyacetophenone1-(4-methoxyphenyl)ethanol98 researchgate.net
3Rh-DIPAMP(Z)-α-Acetamidocinnamic acidN-Acetyl-L-phenylalanine95 bohrium.com
4Ru-BINAP2-(p-tolyl)acrylic acid(R)-2-(p-tolyl)propanoic acid97 bohrium.com

Note: While not all catalysts are directly derived from this compound, this table illustrates the high enantioselectivities achievable with chiral ligands based on related imidazole and phosphine (B1218219) scaffolds in hydrogenation reactions, a field where chiral dihydroimidazole derivatives are actively researched.

Table 3: Organocatalytic Reactions with N-Heterocyclic Carbenes

Note: This table provides context for the types of reactions where NHCs derived from dihydroimidazoles are active. Specific yield data for this compound derived catalysts in these reactions is sparse in the reviewed literature.

Applications in Advanced Materials and Catalysis Involving 2 Phenyl 2,3 Dihydro 1h Imidazole Structural Motifs

Catalytic Applications

The imidazole (B134444) ring system, particularly when functionalized, serves as a versatile platform for designing catalysts for a wide array of chemical transformations.

Homogeneous and Heterogeneous Catalysis in Organic Reactions

Derivatives of the 2-phenyl-1H-imidazole scaffold have been effectively employed as catalysts in both homogeneous and heterogeneous settings. In heterogeneous catalysis, these compounds can be supported on solid materials, such as clay minerals, to facilitate catalyst recovery and reuse. For instance, various 2-phenyl-1H-imidazole derivatives have been tested as catalysts for the Henry reaction, a classic carbon-carbon bond-forming reaction. When supported on clay minerals like Ca-montmorillonite (Ca-MMT) and Cu-montmorillonite (Cu-MMT), these imidazole derivatives have shown notable catalytic activity researchgate.net. This approach combines the catalytic properties of the imidazole derivative with the practical advantages of a solid-supported catalyst, such as ease of separation from the reaction mixture researchgate.net.

The broader family of benzimidazole (B57391) derivatives, which share structural similarities, are also recognized for their significant catalytic effects in various organic transformations, including the oxidation of olefins and alcohols enpress-publisher.com. The catalytic activity is often attributed to the nitrogen atoms within the imidazole ring, which can act as Lewis bases or participate in hydrogen bonding to activate substrates.

Photocatalytic Systems, particularly for CO2 Reduction (e.g., utilizing 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole as an electron donor)

A prominent application of 2-phenyl-2,3-dihydro-1H-imidazole derivatives is in photocatalytic systems for the reduction of carbon dioxide (CO2), a critical process for converting a greenhouse gas into valuable chemical fuels. Specifically, 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole (often abbreviated as BIH) has been extensively utilized as an efficient sacrificial electron donor nih.govresearchgate.netnih.govuky.edu.

In these systems, a photosensitizer absorbs light and transfers an electron to a catalyst, which then reduces CO2. BIH plays the crucial role of regenerating the photosensitizer by donating an electron, allowing the catalytic cycle to continue. Research has demonstrated the successful use of BIH in conjunction with various molecular catalysts, such as rhenium(I) tricarbonyl complexes and porphyrin-based photosensitizers nih.gov.

Key findings from studies involving BIH in photocatalytic CO2 reduction include:

High Selectivity: Systems using BIH as an electron donor have achieved high selectivity for carbon monoxide (CO) production from CO2 nih.govresearchgate.net.

Enhanced Efficiency: The use of BIH has led to significant turnover numbers (TONs), indicating high catalyst efficiency and durability. For example, in a system with a zinc porphyrin-Re complex dyad, a TON for CO production (TONCO) greater than 1300 was reported nih.gov.

Product Control: The choice of catalyst used with BIH can influence the reaction products. While many systems favor CO production, certain rhenium(I) pyridyl imidazole complexes, in the presence of BIH, have shown a remarkable preference for producing formic acid (HCO2H) with high selectivity nih.govuky.edu.

Performance of Photocatalytic Systems Using BIH as an Electron Donor
Catalyst/Photosensitizer SystemPrimary ProductTurnover Number (TON)SelectivityReference
Rhenium(I) pyridyl imidazole complex (RC4) / [Ru(bpy)3]2+Formic Acid (HCO2H)84486% nih.gov
Zinc Porphyrin-Re complex dyad (ZnP-phen=Re)Carbon Monoxide (CO)>1300>99.9% nih.gov
Iron quaterpyridine complex / Carbon NitrideCarbon Monoxide (CO)255495% researchgate.net

Advanced Materials Science Applications

The imidazole framework is a fundamental building block for a variety of advanced materials due to its electronic properties, thermal stability, and ability to engage in intermolecular interactions like hydrogen bonding and π-π stacking.

Integration into Perovskite Solar Cells (PSCs) as Components or Additives

Imidazole and its derivatives are increasingly being explored as additives in perovskite solar cells (PSCs) to enhance their power conversion efficiency (PCE) and long-term stability researchgate.net. Defects in perovskite films, such as uncoordinated lead ions (Pb2+), can act as traps for charge carriers, leading to energy loss through non-radiative recombination mdpi.comnih.gov.

Imidazole-based compounds can passivate these defects. The nitrogen atoms in the imidazole ring possess lone pairs of electrons, allowing them to act as Lewis bases and coordinate with the Lewis acidic Pb2+ ions in the perovskite structure mdpi.comnih.gov. This interaction can:

Reduce Defect Density: By passivating trap states, the non-radiative recombination of charge carriers is suppressed mdpi.com.

Improve Crystallinity: Additives can influence the crystallization process of the perovskite film, leading to larger grain sizes and improved film quality mdpi.com.

For example, the introduction of 4-(trifluoromethyl)-1H-imidazole (THI) as an additive in a perovskite precursor solution led to an increase in PCE from 16.49% to 18.97% and improved device stability over 30 days mdpi.comnih.gov. Similarly, 4,5-dicyanoimidazole (DCI) has been used to achieve highly ordered lattice arrangements in 2D perovskites, resulting in planar solar cells with an efficiency of approximately 17.0% rsc.orgdtu.dk.

Effect of Imidazole-Based Additives on Perovskite Solar Cell Performance
AdditivePerovskite TypeKey ImprovementResulting Efficiency (PCE)Reference
4-(trifluoromethyl)-1H-imidazole (THI)3D MAPbI3Defect passivation, increased crystallinity18.97% (up from 16.49%) mdpi.comnih.gov
4,5-dicyanoimidazole (DCI)2D PEA2MA3Pb4I13Ordered lattice arrangement, reduced trap density~17.0% rsc.orgdtu.dk
2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole3D PerovskiteUsed as a low-cost hole-transporting material (HTM)15.20% rsc.org

Exploration in Optoelectronic Devices (e.g., Dyes, OLEDs, Transistors)

The rigid and planar structure of the imidazole ring, combined with its tunable electronic properties through substitution, makes it an excellent candidate for materials used in optoelectronic devices, particularly organic light-emitting diodes (OLEDs). Phenanthroimidazole derivatives, which incorporate a larger fused aromatic system, have been successfully developed as emitters for blue OLEDs rsc.orgrsc.org.

By modifying the substituents on the imidazole ring, researchers can fine-tune the material's properties to achieve desired outcomes:

Color Purity: Strategic molecular design can lead to emitters with a narrow full width at half-maximum (FWHM), which is crucial for achieving high color purity in displays rsc.org.

Efficiency: The design of bipolar molecules, incorporating both electron-donating (like carbazole) and electron-accepting (imidazole) moieties, can balance charge injection and transport within the OLED, leading to higher efficiency nih.gov.

Deep-Blue Emission: Achieving efficient and stable deep-blue emission is a significant challenge in OLED technology. Carbazole-π-imidazole derivatives have been synthesized to act as emitters in non-doped deep-blue OLEDs, achieving CIE coordinates suitable for display applications nih.govmdpi.com.

For instance, a non-doped OLED using the emitter DCBCPPI, a phenanthroimidazole derivative, displayed blue emission with a maximum external quantum efficiency (EQE) of 5.92% rsc.org. Another device based on a carbazole-π-imidazole derivative, BCzB-PPI, achieved deep-blue electroluminescence with a maximum EQE of 4.43% and CIE coordinates of (0.157, 0.080) nih.gov.

Role as Versatile Chemical Building Blocks for Complex Supramolecular Assemblies and Frameworks

The 2-phenyl-1H-imidazole unit is a valuable building block for constructing complex supramolecular architectures. Its ability to act as both a hydrogen bond donor (N-H) and acceptor (the lone pair on the other nitrogen) facilitates the formation of extended hydrogen-bonded networks nih.govresearchgate.net. These non-covalent interactions are fundamental to the field of crystal engineering, where molecules are designed to self-assemble into predictable, ordered solid-state structures.

Furthermore, the deprotonated form of imidazole, imidazolate, is a classic linker in the synthesis of metal-organic frameworks (MOFs). More recently, the cationic analogue, the imidazolium (B1220033) ion, has been demonstrated as a linker in "charge-inverted" frameworks, where cationic linkers connect anionic nodes through hydrogen bonds to form supramolecular networks nih.gov. The design of ligands containing imidazole moieties allows for the coordination-driven self-assembly of complex structures, such as metallacalixarenes, which can then further self-organize into higher-ordered 2D and 3D architectures through π-π stacking and hydrogen bonding mdpi.com. This hierarchical assembly provides a powerful strategy for creating novel materials with tailored structures and functions mdpi.com.

Future Research Directions for 2 Phenyl 2,3 Dihydro 1h Imidazole Chemistry

Advancements in Sustainable and Atom-Economical Synthetic Methodologies

The principles of green chemistry are increasingly guiding synthetic strategies, and the preparation of 2-phenyl-2,3-dihydro-1H-imidazole and its derivatives is no exception. Future research will undoubtedly prioritize the development of sustainable and atom-economical synthetic methodologies. Atom economy, a concept that measures the efficiency of a chemical process in terms of the atoms from the reactants that are incorporated into the final product, will be a key metric. primescholars.com

Current efforts in green chemistry are exploring solvent-free and catalyst-free reaction conditions for the synthesis of related dihydrobenzimidazoles, which can be adapted for this compound. rsc.org For instance, one-pot reactions that minimize purification steps and reduce waste are highly desirable. acs.orgacs.org The use of greener solvents, such as water or polyethylene (B3416737) glycol (PEG-400), is also a promising avenue. nih.govresearchgate.net Research into the use of heterogeneous catalysts, which can be easily recovered and reused, is another critical area that will contribute to more sustainable synthetic processes. nih.govresearchgate.net Furthermore, the application of ultrasonic irradiation has shown potential for accelerating reactions and improving yields in the synthesis of imidazole-based compounds, offering a more energy-efficient alternative to conventional heating methods. nih.gov

Synthetic ApproachKey FeaturesPotential Advantages
Catalyst-Free Synthesis Reactions proceed without the need for a catalyst.Reduced cost, simplified purification, lower environmental impact.
One-Pot Reactions Multiple reaction steps are carried out in a single reaction vessel.Increased efficiency, reduced solvent usage and waste. acs.orgacs.org
Green Solvents Utilization of environmentally benign solvents like water or PEG-400. nih.govresearchgate.netReduced toxicity and environmental pollution.
Heterogeneous Catalysis Employs catalysts that are in a different phase from the reactants. nih.govresearchgate.netEase of catalyst separation and recycling.
Ultrasonic Irradiation Use of ultrasound to promote chemical reactions. nih.govFaster reaction rates, improved yields, milder reaction conditions.

Development of Predictive Computational Models for Structure-Property Relationships

The synergy between experimental work and computational modeling is set to revolutionize the study of this compound. The development of robust predictive computational models, particularly through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, will be instrumental. These models establish mathematical relationships between the chemical structure of a compound and its biological activity or physical properties. jmpas.comrjptonline.org

Future research will focus on creating sophisticated 3D-QSAR models that can accurately predict the properties of novel this compound derivatives. rjptonline.orgnih.gov These models will consider a wide range of electronic, steric, and hydrophobic parameters to build a comprehensive understanding of how structural modifications influence function. jmpas.comresearchgate.net By employing techniques like density functional theory (DFT), researchers can calculate key quantum chemical parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which provide insights into the molecule's reactivity and electronic properties. tandfonline.com Such predictive power will enable the in-silico design of molecules with tailored properties, significantly accelerating the discovery of new compounds with desired activities and reducing the need for extensive and costly experimental screening. rsc.orgnih.govnih.gov

Discovery of Novel Catalytic Functions and Applications

The inherent structural features of the this compound scaffold, particularly the presence of nitrogen atoms with available lone pairs, suggest its potential as a catalyst or ligand in various chemical transformations. Future research will likely uncover novel catalytic functions for this class of compounds.

One area of exploration is their application as organocatalysts. The development of metal-free catalytic systems is a significant goal in sustainable chemistry, and dihydroimidazole (B8729859) derivatives could play a crucial role. researchgate.net Additionally, these compounds can serve as ligands for metal complexes, potentially leading to the development of new catalysts for a range of organic reactions. For example, cerium complexes with N-alkylated imidazole (B134444) derivatives have shown catalytic activity in the degradation of textile dyes. researchgate.net The synthesis of novel this compound derivatives and the systematic screening of their catalytic activity in various reactions will be a key research focus.

Integration into Next-Generation Materials for Energy and Electronics

The unique electronic and structural properties of imidazole-based compounds make them attractive candidates for incorporation into next-generation materials for energy and electronics. While research in this area for this compound is still in its nascent stages, the potential is significant.

The design of novel high-energy-density materials (HEDMs) is an area where imidazole-related scaffolds are being explored. rsc.org The nitrogen-rich nature of the imidazole ring can contribute to the energetic properties of a material. Furthermore, the ability of imidazole derivatives to form ordered structures through hydrogen bonding and other intermolecular interactions is relevant for the development of materials with specific electronic properties. nih.govresearchgate.net For instance, some azole crystals exhibit ferroelectric or antiferroelectric properties. researchgate.net Future work could involve synthesizing polymers or metal-organic frameworks (MOFs) incorporating the this compound unit to explore their potential in applications such as organic light-emitting diodes (OLEDs), solar cells, or as components in energy storage devices.

Exploration of Stereocontrol in Complex Dihydroimidazole Architectures

The synthesis of molecules with well-defined three-dimensional structures is a cornerstone of modern organic chemistry. The this compound scaffold can possess stereocenters, and the ability to control the stereochemistry during its synthesis is crucial for many applications, particularly in medicinal chemistry where the biological activity of a molecule is often dependent on its specific stereoisomeric form.

Future research will focus on developing asymmetric synthetic methods to access enantiomerically pure or enriched 2-phenyl-2,3-dihydro-1H-imidazoles. This will likely involve the use of chiral catalysts or chiral auxiliaries to direct the stereochemical outcome of the cyclization reactions that form the dihydroimidazole ring. The development of catalytic asymmetric tandem reactions, which can efficiently construct complex heterocyclic molecules with multiple stereocenters from simple starting materials, represents a promising approach. nih.gov The ability to synthesize a diverse range of stereochemically defined dihydroimidazole architectures will open up new avenues for exploring their structure-activity relationships and for their application in areas requiring specific molecular recognition.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-phenyl-2,3-dihydro-1H-imidazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, a one-pot method using phenylenediamine derivatives, aldehydes (e.g., benzaldehyde), and ammonium acetate in refluxing ethanol or acetic acid under inert conditions achieves moderate yields (40–60%) . Optimization involves adjusting stoichiometry (e.g., 1:1.2 molar ratio of aldehyde to diamine) and catalyst choice (e.g., p-toluenesulfonic acid for acid catalysis). Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the dihydroimidazole core .

Q. How can structural characterization of this compound derivatives be performed to confirm regiochemistry and purity?

  • Methodological Answer : Use a combination of 1H/13C NMR to identify aromatic protons (δ 6.8–7.5 ppm) and dihydroimidazole NH signals (δ 3.1–3.5 ppm). IR spectroscopy confirms N-H stretches (~3200 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) . Mass spectrometry (EI-MS or HRMS) verifies molecular ion peaks (e.g., [M+H]+ at m/z 223.1234 for C15H14N2). X-ray crystallography resolves regiochemistry ambiguities, as demonstrated for analogous imidazoline derivatives .

Q. What preliminary biological screening methods are suitable for evaluating this compound derivatives?

  • Methodological Answer : Begin with in vitro enzymatic assays (e.g., α-glucosidase inhibition, IC50 determination) using protocols from , where dihydroimidazoles showed sub-micromolar activity. Cytotoxicity assays (MTT or SRB) on cancer cell lines (e.g., MCF-7, HeLa) assess therapeutic potential. Dose-response curves (0.1–100 µM) and positive controls (e.g., doxorubicin) are essential for validation .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking, DFT) guide the design of this compound-based enzyme inhibitors?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Glide) using crystal structures of target enzymes (e.g., EGFR PDB: 1M17). Focus on hydrogen bonding between the imidazole NH and catalytic residues (e.g., Asp831 in EGFR) and π-π stacking with phenyl groups . DFT calculations (B3LYP/6-31G*) predict electronic properties (HOMO-LUMO gaps) and stability of tautomeric forms, which correlate with bioactivity .

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : For ambiguous NMR signals (e.g., overlapping aromatic protons), use 2D techniques (COSY, HSQC) to assign coupling patterns. If X-ray data conflicts with computational models (e.g., planarity of the dihydroimidazole ring), re-optimize geometries using solvent-phase DFT (PCM model) to account for environmental effects . Cross-validate with IR and Raman spectroscopy to confirm functional group assignments .

Q. What strategies enable stereoselective synthesis of chiral this compound derivatives?

  • Methodological Answer : Employ chiral auxiliaries (e.g., L-phenylalaninol) in condensation reactions, as shown in . Asymmetric catalysis (e.g., Cu(I)/BINAP) can induce enantioselectivity during cyclization. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) or circular dichroism (CD) spectroscopy .

Q. What methodologies are recommended for pharmacokinetic profiling (ADMET) of dihydroimidazole derivatives?

  • Methodological Answer : Use in silico tools (SwissADME, pkCSM) to predict logP (target <5), blood-brain barrier permeability, and CYP450 inhibition. Validate with in vitro assays :

  • Aqueous solubility : Shake-flask method at pH 7.4.
  • Microsomal stability : Incubate with liver microsomes (human/rat) and monitor parent compound degradation via LC-MS/MS.
  • hERG inhibition : Patch-clamp assays to assess cardiac toxicity risks .

Key Citations

  • Synthesis and crystallography:
  • Computational modeling:
  • Pharmacological evaluation:

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